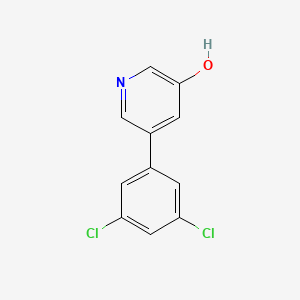

![molecular formula C14H14N2O2 B6368095 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261996-55-7](/img/structure/B6368095.png)

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%

Overview

Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (also known as 2-(3-DMCPA)HP) is a compound that has recently been studied for its potential as a synthetic reagent in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-DMCPA)HP.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine involves the reaction of 3-hydroxypyridine with N,N-dimethylcarbamoyl chloride followed by reaction with 3-nitrobenzaldehyde and reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with acetic anhydride and 3-bromobenzoyl chloride to yield the final product.

Starting Materials

3-hydroxypyridine, N,N-dimethylcarbamoyl chloride, 3-nitrobenzaldehyde, sodium borohydride, acetic anhydride, 3-bromobenzoyl chloride

Reaction

3-hydroxypyridine is reacted with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the corresponding carbamate., The carbamate is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst such as piperidine to yield the corresponding nitro compound., The nitro compound is reduced to the corresponding amine using a reducing agent such as sodium borohydride., The resulting amine is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the corresponding acetamide., Finally, the acetamide is reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine.

Scientific Research Applications

2-(3-DMCPA)HP has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 4-methyl-2-oxazolidinones and 2-oxazolines. It has also been used in the synthesis of biologically active compounds, such as 5-aryl-2-thioxo-3-thiazolidinones, which have potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 2-(3-DMCPA)HP is not fully understood. However, it is believed to act as a catalyst for the synthesis of heterocyclic compounds by facilitating the nucleophilic substitution of an aromatic ring. It is also believed to act as a protecting group for the synthesis of biologically active compounds, such as 5-aryl-2-thioxo-3-thiazolidinones, by preventing oxidation of the active site.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(3-DMCPA)HP are not well understood. However, it is believed to have a weak inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to have a mild antifungal activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(3-DMCPA)HP in laboratory experiments is its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored at room temperature. However, it has a limited solubility in water, and its use in biological systems is limited due to its potential to inhibit cytochrome P450 enzymes.

Future Directions

There are several potential future directions for the use of 2-(3-DMCPA)HP. It could be used in the synthesis of other heterocyclic compounds, such as oxazolines and thiazolidinones, which have potential applications in the treatment of various diseases. Additionally, it could be used in the synthesis of other biologically active compounds, such as polysaccharides, which could be used as vaccines or therapeutic agents. Finally, it could be used as a reagent for the synthesis of other compounds, such as polymers and organic dyes.

properties

IUPAC Name |

3-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)13-12(17)7-4-8-15-13/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJANYJKDGFBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683050 | |

| Record name | 3-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |

CAS RN |

1261996-55-7 | |

| Record name | 3-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

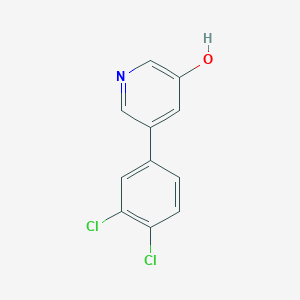

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)

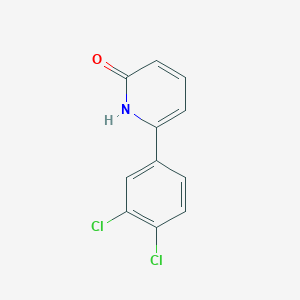

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368054.png)

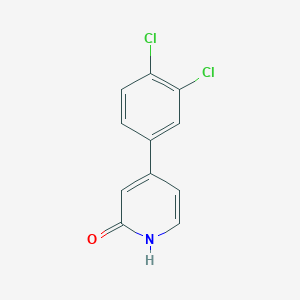

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368075.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368103.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368109.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368118.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368129.png)